molecular formula C14H16O2 B6192923 4-{spiro[3.3]heptan-1-yl}benzoic acid CAS No. 2648941-26-6

4-{spiro[3.3]heptan-1-yl}benzoic acid

Cat. No.: B6192923
CAS No.: 2648941-26-6
M. Wt: 216.3
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Description

4-{Spiro[3.3]heptan-1-yl}benzoic acid is an organic compound characterized by a spirocyclic framework. This compound has garnered attention due to its unique structural properties, which include a spiro[3.3]heptane ring system attached to a benzoic acid moiety. The molecular formula of this compound is C16H20O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{spiro[3.3]heptan-1-yl}benzoic acid typically involves the following steps:

    Formation of the Spiro[3.3]heptane Ring: This can be achieved through a [2+2] cycloaddition reaction between a suitable diene and an alkene, followed by ring expansion or contraction reactions to form the spirocyclic structure.

    Attachment of the Benzoic Acid Moiety: The spiro[3.3]heptane intermediate is then subjected to Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the benzoic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions and continuous flow systems for Friedel-Crafts acylation to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-{Spiro[3.3]heptan-1-yl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts or further oxidized to produce benzene derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Benzoate salts or benzene derivatives.

    Reduction: Benzyl alcohol.

    Substitution: Halogenated benzoic acids.

Scientific Research Applications

4-{Spiro[3.3]heptan-1-yl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{spiro[3.3]heptan-1-yl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may confer unique binding properties, enhancing its affinity and specificity for these targets. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    3-{Spiro[3.3]heptan-1-yl}benzoic acid: Similar structure but with the spirocyclic ring attached at a different position on the benzene ring.

    Spiro[3.3]heptane derivatives: Compounds with variations in the substituents attached to the spirocyclic ring.

Uniqueness

4-{Spiro[3.3]heptan-1-yl}benzoic acid is unique due to the specific positioning of the spirocyclic ring and the benzoic acid moiety, which may result in distinct chemical reactivity and biological activity compared to other spirocyclic compounds.

Properties

CAS No.

2648941-26-6

Molecular Formula

C14H16O2

Molecular Weight

216.3

Purity

95

Origin of Product

United States

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